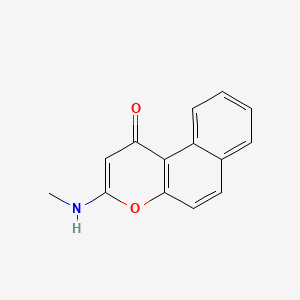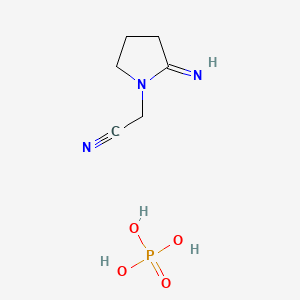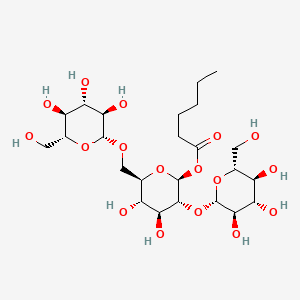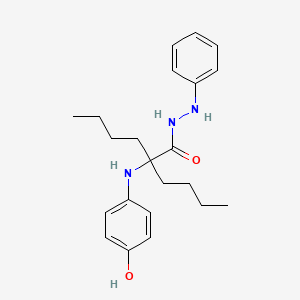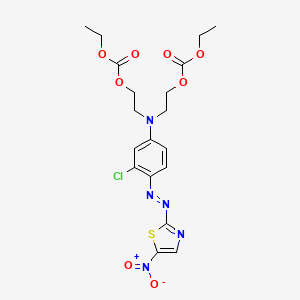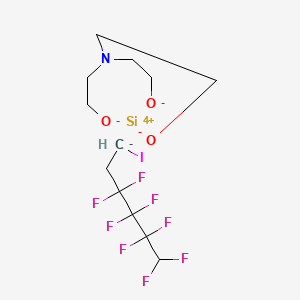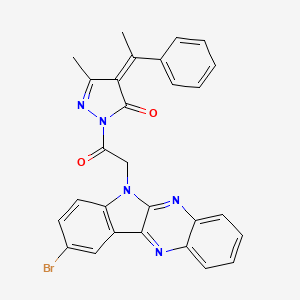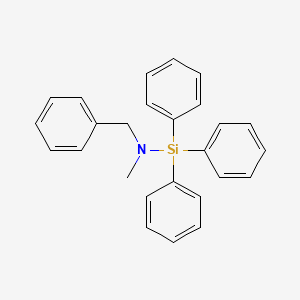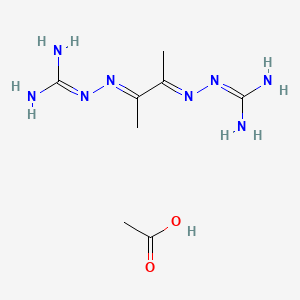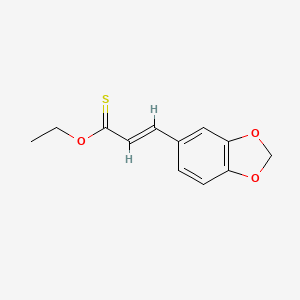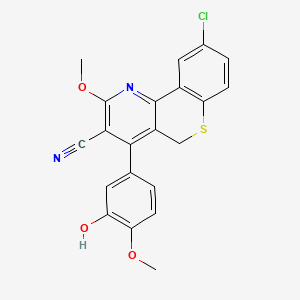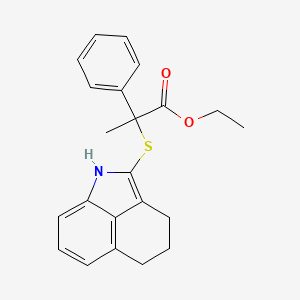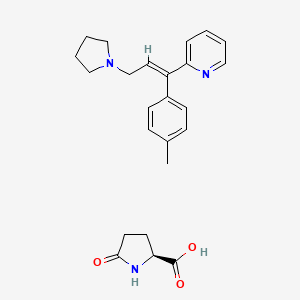
Einecs 301-744-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 301-744-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (Einecs). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific properties and applications make it a subject of interest in various scientific fields.
準備方法
The preparation of Einecs 301-744-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and purity of the product.
化学反応の分析
Einecs 301-744-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
科学的研究の応用
Einecs 301-744-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or inhibitor in various biological assays.
Medicine: The compound has potential applications in drug development and therapeutic research. Its interactions with biological targets are studied to develop new treatments for diseases.
Industry: this compound is used in industrial processes, including the manufacture of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of Einecs 301-744-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific structure and properties of the compound.
類似化合物との比較
Einecs 301-744-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8: This compound has similar chemical properties but differs in its specific applications and reactivity.
Einecs 234-985-5: Another compound with comparable properties, but with distinct industrial and research applications.
Einecs 239-934-0: This compound shares some chemical characteristics with this compound but is used in different scientific and industrial contexts.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in various fields.
特性
CAS番号 |
94042-78-1 |
|---|---|
分子式 |
C24H29N3O3 |
分子量 |
407.5 g/mol |
IUPAC名 |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2.C5H7NO3/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;7-4-2-1-3(6-4)5(8)9/h2-3,6-12H,4-5,13-15H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/b18-11+;/t;3-/m.0/s1 |
InChIキー |
WPVOVAIIYRLDTK-PHDZUTJZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.C1CC(=O)N[C@@H]1C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.C1CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


